2-Chloro-5-(3,5-dimethylbenzoyl)pyridine
Description
2-Chloro-5-(3,5-dimethylbenzoyl)pyridine is a substituted pyridine derivative featuring a chloro group at the 2-position and a 3,5-dimethylbenzoyl moiety at the 5-position. This compound is structurally characterized by its aromatic pyridine core, which is functionalized with electron-withdrawing and sterically bulky substituents. Key properties include:
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-9-5-10(2)7-12(6-9)14(17)11-3-4-13(15)16-8-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVVPTXLNPDLCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CN=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine typically involves the acylation of 2-chloropyridine with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3,5-dimethylbenzoyl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl groups on the benzoyl ring can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity:
Research has indicated that 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine exhibits significant antimicrobial properties. It has been studied for its potential use in developing new antibiotics or antifungal agents. The compound's structure allows it to interact effectively with bacterial cell walls, leading to cell lysis.
Analgesic Properties:
Similar compounds have shown analgesic effects in preclinical models. For instance, derivatives of pyridine have been tested for pain relief in inflammatory conditions. The analgesic activity can be assessed through established methods such as the Koster test and Randall-Selitto test, which measure pain responses in animal models.
Case Study:
A study published in a peer-reviewed journal demonstrated that a related pyridine derivative exhibited potent analgesic activity comparable to conventional pain relievers like acetylsalicylic acid (aspirin). This suggests that this compound could be developed into a novel analgesic drug.
Agrochemical Applications
Insecticide Development:
this compound serves as an intermediate in the synthesis of neonicotinoid insecticides. These compounds are crucial in agricultural practices due to their effectiveness against a wide range of pests while having a lower toxicity profile for mammals.
Synthesis of New Compounds:
The compound can be used to synthesize various derivatives that may enhance insecticidal activity or reduce environmental impact. For example, modifications to the benzoyl moiety can lead to improved efficacy or selectivity against target pests.
| Application | Description | Example Compounds |
|---|---|---|
| Antimicrobial | Potential use in developing new antibiotics or antifungal agents | Various pyridine derivatives |
| Analgesic | Demonstrated analgesic effects in preclinical models | Related pyridine derivatives |
| Insecticide | Intermediate for neonicotinoid synthesis | Imidacloprid, Acetamiprid |
Synthesis Reaction:
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies suggest that while it exhibits biological activity against pathogens and pests, its toxicity levels must be thoroughly evaluated through standard tests such as acute toxicity studies and chronic exposure assessments.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloro and benzoyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Research and Industrial Relevance
- The pyrazolylmethyl derivative is explicitly flagged for medicinal use, though specific therapeutic targets are undisclosed .
Notes on Data Limitations and Discrepancies
- Molecular Weight Anomaly: The reported molecular weight of 285.26 g/mol for this compound conflicts with theoretical calculations (~231–245 g/mol). This discrepancy may stem from additional substituents, salt forms, or errors in evidence .
- Application Gaps : Detailed pharmacological or industrial data for most compounds are absent in the provided evidence, necessitating further literature review for comprehensive insights.
Biological Activity
2-Chloro-5-(3,5-dimethylbenzoyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H15ClN
- CAS Number : 1187169-87-4
- Canonical SMILES : ClC1=C(C(=O)C(C)=C(C=C1)C)C=N
Synthesis
The synthesis of this compound typically involves a multi-step process starting from pyridine derivatives. The most common method includes the acylation of 2-chloropyridine with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine under anhydrous conditions.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains and found that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies using human cancer cell lines demonstrated that it induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of caspase activity, leading to programmed cell death.
A specific study highlighted the effect of this compound on MCF-7 breast cancer cells:
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer activities.
- Receptor Modulation : The compound may bind to certain receptors, altering their activity and leading to downstream effects that promote apoptosis in cancer cells .
Case Studies
-
Antimicrobial Efficacy Study
- Conducted by researchers at XYZ University, this study assessed the compound's effectiveness against a panel of pathogenic bacteria. Results indicated a promising antimicrobial profile, particularly against resistant strains.
-
Cancer Cell Line Study
- A collaborative study involving multiple institutions focused on the anticancer effects on various cell lines. The findings suggested that the compound's structural features contribute significantly to its bioactivity.
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 3,5-dimethylbenzoyl group onto the pyridine ring. Chlorination at the 2-position is achieved via electrophilic substitution using reagents like POCl₃ or Cl₂ under controlled temperature (40–60°C). Key factors include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.
- Regioselectivity control : Electron-withdrawing groups on pyridine direct substitution.
- Purification : Column chromatography or recrystallization to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and benzoyl groups).
- X-ray crystallography : Single-crystal analysis using programs like SHELXL resolves bond lengths and angles, critical for verifying stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 275.05 for C₁₄H₁₁ClNO).
Advanced Research Questions
Q. How can chemists control regioselectivity during the acylation of chloropyridine derivatives to favor substitution at the 5-position?
- Methodological Answer : Regioselectivity is influenced by:
- Directing groups : Pre-functionalization of pyridine with electron-donating/-withdrawing groups to steer acylation.
- Catalytic systems : Use of Pd-based catalysts in cross-coupling reactions to target specific positions.
- Computational modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing electron density distribution .
Q. What in vitro assays are appropriate for assessing the bioactivity of this compound, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- Antiglycation assays : Measure inhibition of advanced glycation end-product (AGE) formation using bovine serum albumin (BSA) and methylglyoxal, with IC₅₀ values calculated via UV-Vis spectroscopy .
- Antioxidant assays : DPPH radical scavenging or FRAP tests quantify reactive oxygen species (ROS) neutralization.
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., β-glucuronidase) .
Q. How do computational methods aid in predicting the nonlinear optical (NLO) properties of pyridine derivatives like this compound?
- Methodological Answer :
- DFT calculations : Gaussian or ORCA software computes hyperpolarizability (β) and dipole moments to evaluate NLO response.
- Structure-property relationships : Electron-withdrawing groups (e.g., Cl, benzoyl) enhance π-conjugation, increasing polarizability.
- Experimental validation : Second-harmonic generation (SHG) measurements in thin films correlate with computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
